Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
Overview
Description
“Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate” is an organic material intermediate compound. It is a by-product of the preparation of esaconazole and is also used in the synthesis of other compounds .
Synthesis Analysis
The synthesis of “this compound” involves several steps. For instance, one method involves the use of N-t-butoxycarbonyl-N-methyl-β-alanine methyl ester in methanol and water, to which sodium borohydride is added portionwise at 4° C. The mixture is then stirred at room temperature for 3 hours.Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C9H17NO4. The InChI code for this compound is 1S/C9H17NO4/c1-9(2,3)14-8(12)6-10-5-7(11)13-4/h10H,5-6H2,1-4H3 .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For example, the methacrylate can be polymerized to generate a polymer with pendant amine functionality .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 203.24. It is a liquid at room temperature and should be stored at 2-8°C .Scientific Research Applications
Quantitative Analysis in Amino Acid and Peptide Derivatives
Research has explored the use of tert-butyloxycarbonyl groups, closely related to methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate, in the quantitative analysis of N-blocked amino acids and peptides. A study demonstrated a method for cleaving these groups from amino acid and peptide derivatives, facilitating accurate determination of tert-butyloxycarbonyl derivatives (Ehrlich-Rogozinski, 1974).
Structural Characterization in Peptide Research
In peptide research, this compound has been used in studies involving structural characterization. For example, a study on tert-Butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester revealed insights into peptide chain conformations in both solid-state and gas phase, contributing significantly to the understanding of peptide structure (Ejsmont, Gajda, Makowski, 2007).
Synthesis and Transformations in Organic Chemistry
The compound is integral in organic synthesis, particularly in the preparation and transformation of various derivatives. For instance, it has been used in the synthesis of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate and its subsequent transformations with various nucleophiles, expanding the repertoire of organic synthesis (Baš, Rečnik, Svete, Golic-Grdadolnik, Stanovnik, 2001).
Polymerization and Materials Science
In the field of materials science, research involving amino acid-based polyacetylenes utilized this compound for synthesizing novel amino acid-derived acetylene monomers. These studies are vital for developing new polymeric materials with specific properties (Gao, Sanda, Masuda, 2003).
Conformational Studies in Crystallography
Crystallography studies have also employed this compound for conformational analysis. For example, research on a terminally protected βγ hybrid dipeptide demonstrated its use in understanding the stability of certain molecular structures via hydrogen bonding and other weak interactions (Wani, Gupta, Kant, Aravinda, Rai, 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate, also known as N-Boc-sarcosine methyl ester, is a compound that primarily targets amino groups in organic compounds . The compound is used in the formation of Boc-protected amines and amino acids .
Mode of Action
The mode of action of this compound involves the reaction with a base and the anhydride Boc 2 O . This reaction results in the formation of Boc-protected amines and amino acids . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the synthesis of proteins and peptides. The compound plays a crucial role in the protection of amino groups during these synthesis processes .
Pharmacokinetics
It is known that the compound is stable and resistant to basic and nucleophilic conditions
Result of Action
The result of the action of this compound is the formation of Boc-protected amines and amino acids . These protected compounds can then undergo further reactions without the amino groups being affected, thereby preserving the integrity of these groups for later stages of synthesis .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . The compound is stable under a wide range of conditions, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
methyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10(4)6-7(11)13-5/h6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBDTYJYKRLTRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60554377 | |
Record name | Methyl N-(tert-butoxycarbonyl)-N-methylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60554377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42492-57-9 | |
Record name | Methyl N-(tert-butoxycarbonyl)-N-methylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60554377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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